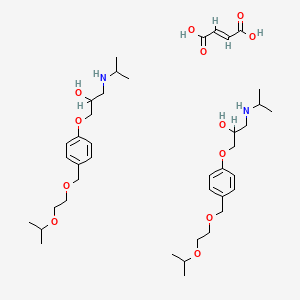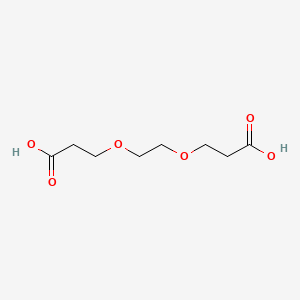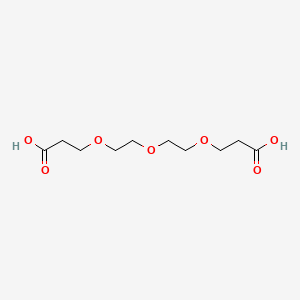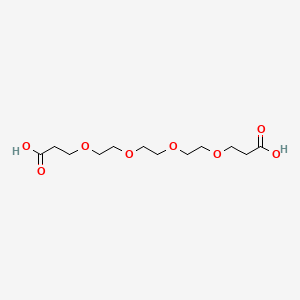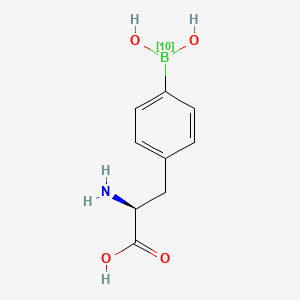
Bitertanol
Übersicht
Beschreibung
Bitertanol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals. The chemical formula of this compound is C₂₀H₂₃N₃O₂, and it is known for its low solubility, semi-volatility, and moderate risk of bioaccumulation .
Wissenschaftliche Forschungsanwendungen
Bitertanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Triazol-Fungiziden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Pilzzellmembranen und Enzyminhibition.
Medizin: Aufgrund seiner antimykotischen Eigenschaften werden potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird bei der Formulierung landwirtschaftlicher Produkte eingesetzt, um den Pflanzenschutz zu verbessern
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Biosynthese von Ergosterol, einem essentiellen Bestandteil der Pilzzellmembranen. Diese Hemmung stört die Integrität der Zellmembran, was zum Zelltod führt. Die molekularen Zielstrukturen umfassen Enzyme, die am Ergosterol-Biosyntheseweg beteiligt sind, wie z. B. Lanosterol-14α-Demethylase .
Ähnliche Verbindungen:
- Triadimefon
- Propiconazol
- Tebuconazol
Vergleich: this compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die ein breites Wirkungsspektrum gegen verschiedene Pilzerreger bietet. Im Vergleich zu ähnlichen Verbindungen weist this compound ein geringeres Risiko der Resistenzentwicklung und ein günstigeres Umweltprofil auf .
Wirkmechanismus
Target of Action
Bitertanol is a fungicide that belongs to the class of Sterol Biosynthesis Inhibitors (SBIs) . It primarily targets the sterol biosynthesis pathway in fungi . The inhibition of this pathway disrupts the production of essential components of the fungal cell membrane, leading to the death of the fungus .
Mode of Action
This compound interacts with its targets by inhibiting the demethylation process in the sterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane . The disruption in ergosterol production leads to abnormalities in the cell membrane, which eventually results in the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the demethylation process in this pathway, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing the fungal cell membrane to become permeable and dysfunctional .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a low solubility and is semi-volatile . It is non-persistent in soil but very persistent in water . There is a moderate risk of bioaccumulation of this compound . These properties influence the bioavailability of this compound in the environment .
Result of Action
The primary result of this compound’s action is the death of the fungus. By inhibiting the sterol biosynthesis pathway, this compound disrupts the integrity of the fungal cell membrane . This disruption leads to increased permeability and loss of essential intracellular components, resulting in the death of the fungus .
Action Environment
The action of this compound can be influenced by various environmental factors. Its low solubility and semi-volatile nature can affect its distribution in the environment . It is non-persistent in soil, indicating that it can degrade over time . It is very persistent in water, which can impact aquatic ecosystems . Additionally, its potential for bioaccumulation can lead to increased concentrations in organisms over time .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bitertanol interacts with various enzymes and proteins in biochemical reactions. It has been found to induce oxidative stress, leading to cell apoptosis
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can lead to cell apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently being studied.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bitertanol wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 1,1-Dimethylethyl-1H-1,2,4-triazol-1-ethanol mit 4-Biphenylyloxy beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Methylenchlorid und Katalysatoren, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Anwendung fortschrittlicher Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) zur Qualitätskontrolle .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bitertanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
- Triadimefon
- Propiconazole
- Tebuconazole
Comparison: Bitertanol is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound has a lower risk of resistance development and a more favorable environmental profile .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037502 | |
| Record name | Bitertanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |
| Record name | Bitertanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000075 [mmHg] | |
| Record name | Bitertanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55179-31-2 | |
| Record name | Bitertanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitertanol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitertanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



